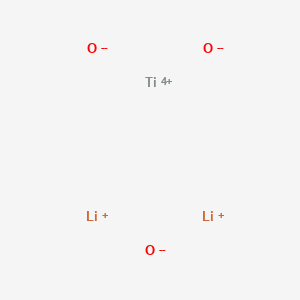
Lithium titanium oxide (Li2TiO3)
説明
Synthesis Analysis
The synthesis of lithium titanium oxide varies with different methodologies impacting the properties of the final product. For example, it can be synthesized from rutile TiO2 via surface activation, which leads to a reduction in the required synthesis temperature and improved electrochemical properties (Yuan et al., 2010). A sol-gel method has been utilized for producing micro-size lithium titanium oxide (Li4Ti5O12) with a high tap density, showing potential for next-generation electric vehicles (Liu et al., 2014).
Molecular Structure Analysis
Li2TiO3 has been studied for its crystal structure, which significantly affects its electrochemical performance. The structure can be influenced by the synthesis method and conditions. For instance, Li2TiO3 synthesized using different routes can exhibit variations in crystallite size and phase purity, impacting its lithium-ion intercalation properties (Priyono et al., 2015).
Chemical Reactions and Properties
Lithium titanium oxide participates in redox reactions that are crucial for its function as an anode material in lithium-ion batteries. The interaction between lithium ions and the lithium titanium oxide structure during charge and discharge cycles is vital for the material's electrochemical performance (Yin et al., 2015).
Physical Properties Analysis
The physical properties of Li2TiO3, such as particle size, surface area, and porosity, play a significant role in its application as an energy storage material. For example, nanostructured Li2TiO3 can exhibit improved lithium-ion diffusion rates compared to its bulk counterparts (Nugroho et al., 2012).
Chemical Properties Analysis
The chemical stability of Li2TiO3, especially in various electrolytes, is crucial for its longevity and safety in battery applications. Its electrochemical properties, such as reversible capacity and rate capability, are influenced by its synthesis, structure, and morphology (Hong et al., 2016).
科学的研究の応用
1. Tritium Breeder Material in Nuclear Fusion
- Application Summary: Li2TiO3 is recognized as one of the most promising solid tritium breeder materials due to its considerable lithium atomic density, low activation, excellent chemical stability, and low-temperature tritium release performance .
- Methods of Application: Li2TiO3 can be synthesized by strategies such as solid-state, sol–gel, hydrothermal, solution combustion synthesis, and co-precipitation methods . The hydrothermal method is promising due to its simplicity and low cost .
- Results or Outcomes: Many researchers have begun to focus on composite ceramic pebbles to further improve tritium breeder performance .
2. Lithium Adsorbent
- Application Summary: Layered H2TiO3 has shown to be a promising selective lithium adsorbent to extract lithium from brine solutions .
- Methods of Application: Lithium adsorption takes place via Li+ -H+ ion-exchange reaction without involving any breakage of chemical bonds .
- Results or Outcomes: The isolated surface hydroxyls are actively involved in lithium ion exchange compared to hydrogen-bonded surface hydroxyl groups, which are present in the interlayer spacings .
3. Cathode Material in Lithium-ion Batteries
- Application Summary: Li2TiO3 is often used as a cathode material in lithium-ion batteries due to its good cycle stability, low voltage fade, and high insertion capacity .
- Results or Outcomes: The use of Li2TiO3 makes the batteries suitable for high-power and long-life applications .
4. Lithium-Titanate Battery
- Application Summary: Lithium-titanate batteries are a type of rechargeable battery which has the advantage of being faster to charge than other lithium-ion batteries . They are used in certain Japanese-only versions of Mitsubishi’s i-MiEV electric vehicle as well as Honda’s EV-neo electric bike and Fit EV .
- Methods of Application: A lithium-titanate battery uses lithium-titanate nanocrystals, instead of carbon, on the surface of its anode . This gives the anode a surface area of about 100 square meters per gram, compared with 3 square meters per gram for carbon, allowing electrons to enter and leave the anode quickly .
- Results or Outcomes: Lithium-titanate cells last for 3000 to 7000 charge cycles . A life cycle of 1000 cycles before reaching 80% capacity is possible when charged and discharged at 55 °C (131 °F), rather than the standard 25 °C (77 °F) .
5. Ultrastable Anode Material for Lithium-Ion Batteries
- Application Summary: Sol–gel-synthesized α-Li2TiO3 was evaluated as a new promising anode material for lithium-ion batteries .
- Results or Outcomes: The results show ultrastable release of discharge capacity within the range of 290–350 mA h g−1 in 400 cycles . Decent rate performances were also observed. A capacity of ca. 113 mA h g−1 was retained at a current density of 3 C .
6. Molten Carbonate Fuel Cells
- Application Summary: The rock-salt lithium metatitanate Li2TiO3 is an important material in various energy-related applications including lithium-ion batteries and molten carbonate fuel cells .
- Results or Outcomes: The higher and flatter potential profile for lithium insertion prevents the formation of Li dendrites and the decomposition of electrolyte .
7. Mobile Medical Devices
- Application Summary: Due to the battery’s high level of safety and recharge capabilities, LTO batteries are used in mobile medical devices .
- Results or Outcomes: The use of Li2TiO3 in batteries for mobile medical devices enhances their safety and recharge capabilities .
8. Car Audio Applications
- Application Summary: LTO batteries, which use Li2TiO3, are used in car audio applications .
- Results or Outcomes: The use of Li2TiO3 in batteries for car audio applications enhances their safety and recharge capabilities .
9. Nanoscale Particle Size Reduction
- Application Summary: Reducing the particle size of Li2TiO3 into the nanoscale showed immediate improvement of the diffusion kinetics as well as of rate performance, as the diffusion lengths are shortened .
- Results or Outcomes: The results show that nanoscale Li2TiO3 has improved diffusion kinetics and rate performance .
将来の方向性
Li2TiO3 batteries are used in various applications including car audio applications, mobile medical devices, and electric vehicles . They are also being evaluated as a promising anode material for lithium-ion batteries . Furthermore, Li2TiO3 has shown to be a promising selective lithium adsorbent to extract lithium from brine solutions .
特性
IUPAC Name |
dilithium;oxygen(2-);titanium(4+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Li.3O.Ti/q2*+1;3*-2;+4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXQWGBXVDWYWDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[Li+].[O-2].[O-2].[O-2].[Ti+4] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Li2O3Ti | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
109.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium titanium oxide (Li2TiO3) | |
CAS RN |
12031-82-2 | |
| Record name | Lithium titanium oxide (Li2TiO3) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012031822 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lithium titanium oxide (Li2TiO3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dilithium titanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.586 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-methyl-1H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B76650.png)

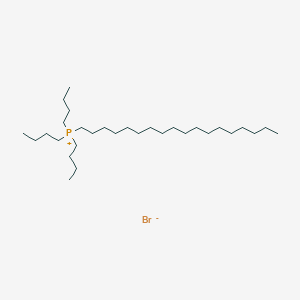
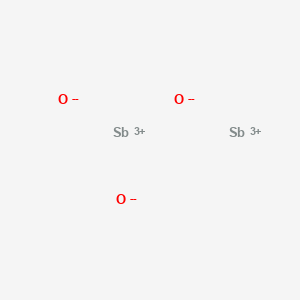
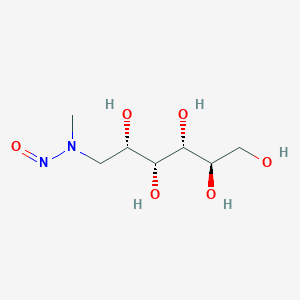
![6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-thiol](/img/structure/B76657.png)
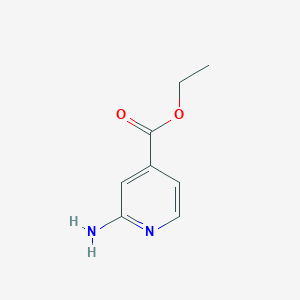
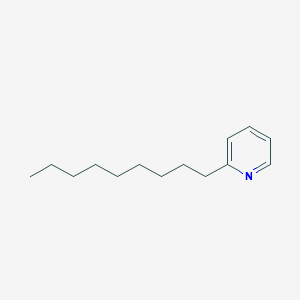
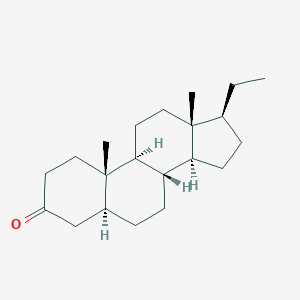
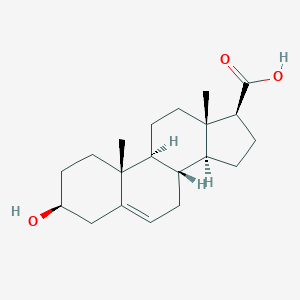
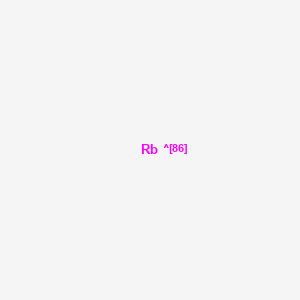
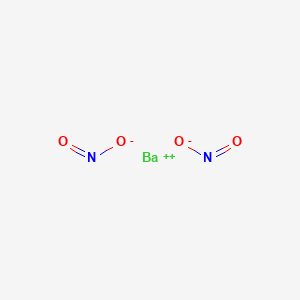
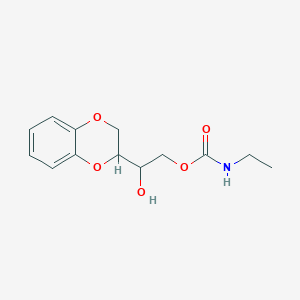
![7H-Furo[3,2-g][1]benzopyran-7-one, 9-methoxy-4-(3-methyl-2-butenyl)-](/img/structure/B76678.png)